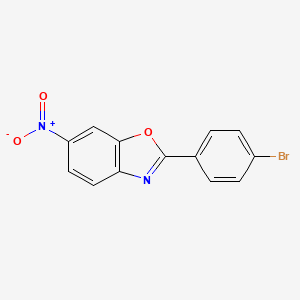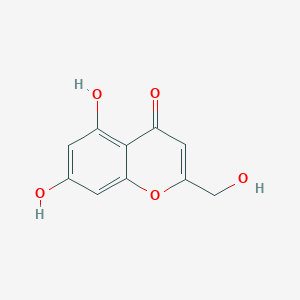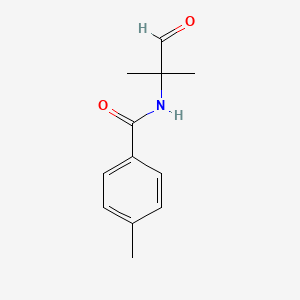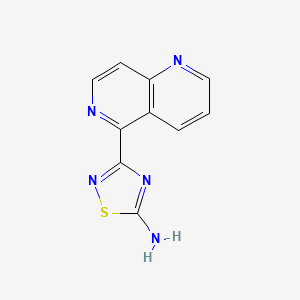
4-Chloro-2,6-diphenylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2,6-diphenylpyridine is an organic compound with the molecular formula C17H12ClN. It is a derivative of pyridine, where the 2 and 6 positions on the pyridine ring are substituted with phenyl groups, and the 4 position is substituted with a chlorine atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-diphenylpyridine typically involves the reaction of 2,6-diphenylpyridine with a chlorinating agent. One common method is the chlorination of 2,6-diphenylpyridine using phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows:
C17H13N+POCl3→C17H12ClN+HCl
This method is efficient and yields a high purity product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases safety .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2,6-diphenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of 2,6-diphenylpyridine.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Formation of 4-amino-2,6-diphenylpyridine or 4-thio-2,6-diphenylpyridine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 2,6-diphenylpyridine.
Applications De Recherche Scientifique
4-Chloro-2,6-diphenylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 4-Chloro-2,6-diphenylpyridine is primarily based on its ability to interact with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic processes or serve as intermediates in chemical reactions. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diphenylpyridine: Lacks the chlorine atom at the 4 position, making it less reactive in substitution reactions.
4-(4-Chlorophenyl)-2,6-diphenylpyridine: Contains an additional phenyl group at the 4 position, altering its chemical properties and reactivity.
4-Azulen-1-yl-2,6-diphenylpyridine:
Uniqueness
4-Chloro-2,6-diphenylpyridine is unique due to the presence of the chlorine atom at the 4 position, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of various derivatives and coordination complexes. Its structural features also contribute to its potential biological activities, making it a compound of interest in medicinal chemistry .
Propriétés
Formule moléculaire |
C17H12ClN |
|---|---|
Poids moléculaire |
265.7 g/mol |
Nom IUPAC |
4-chloro-2,6-diphenylpyridine |
InChI |
InChI=1S/C17H12ClN/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12H |
Clé InChI |
UKWOXPOLLIJKQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(4-aminophenyl)methyl]-2-(dimethylamino)acetamide](/img/structure/B13871851.png)
![5-Chloro-3-(3-hydroxypropyl)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13871852.png)
![5-O-tert-butyl 1-O-ethyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate](/img/structure/B13871857.png)


![3-[4-(2-Bromoacetyl)phenyl]propyl acetate](/img/structure/B13871886.png)



![9-hydroxy-4H-thieno[2,3-c]isoquinolin-5-one](/img/structure/B13871911.png)


